REACTION_SMILES
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[CH3:19][CH2:20][OH:21].[F:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[nH:7][c:8]2[cH:9][c:10]1[F:11].[Na+:18].[OH-:17]>>[F:1][c:2]1[cH:3][c:4]2[cH:5][c:6]([C:12](=[O:13])[OH:14])[nH:7][c:8]2[cH:9][c:10]1[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2cc(F)c(F)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2cc(F)c(F)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |